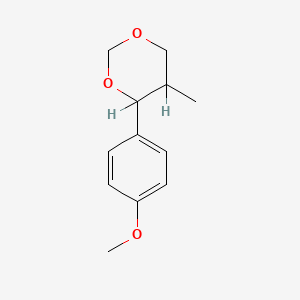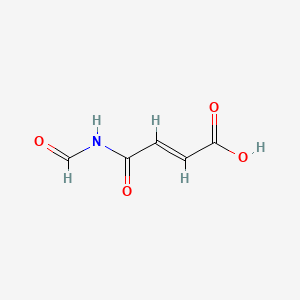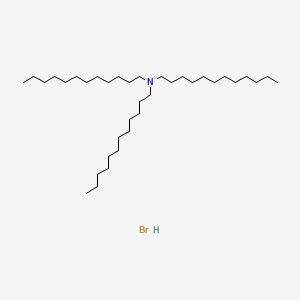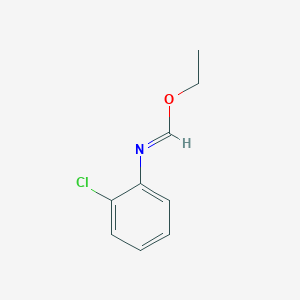
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- is a chemical compound with the molecular formula C11H14O3 It is a derivative of dioxane, characterized by the presence of a methoxyphenyl group and a methyl group
准备方法
The synthesis of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- typically involves the reaction of 4-methoxybenzaldehyde with 2-methyl-1,3-dioxane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.
科学研究应用
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes.
相似化合物的比较
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-1,3-dioxane: This compound shares a similar structure but lacks the methyl group, which can affect its chemical reactivity and biological activity.
4-Methoxybenzaldehyde: A precursor in the synthesis of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL-, it has different chemical properties and applications.
1,3-Dioxane: The parent compound, which lacks the methoxyphenyl and methyl groups, is used in various industrial applications.
The uniqueness of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
5689-72-5 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-9-7-14-8-15-12(9)10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
ZHEZIDHIKDDZLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1COCOC1C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)






![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)


![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)

![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
